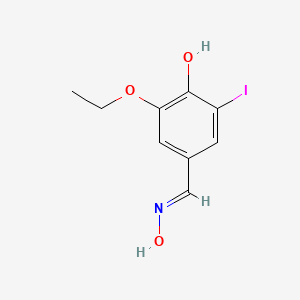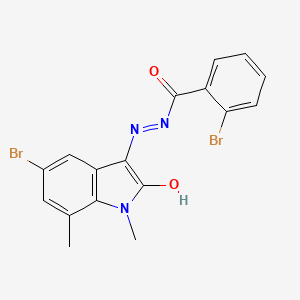
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. NAP belongs to the class of compounds known as piperidinecarboxamides and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to modulate the expression of various genes involved in neuroprotection, inflammation, and oxidative stress. It also interacts with various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. This compound also promotes the expression of neurotrophic factors, which are essential for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its high cost and limited availability may limit its use in some research settings.
Orientations Futures
The potential therapeutic applications of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide are still being explored, and several areas of future research have been identified. These include investigating the effects of this compound on other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and to develop more efficient synthesis methods to increase its availability.
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various fields. Its neuroprotective, anti-inflammatory, and analgesic effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods to increase its availability.
Méthodes De Synthèse
The synthesis of 1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves the reaction of 1-(1-naphthylmethyl)piperidine with N-(1-phenylethyl)chloroacetamide in the presence of a base such as sodium hydride. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(1-naphthylmethyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. It has been found to exhibit neuroprotective effects by preventing neuronal damage and promoting neuronal survival in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-19(20-8-3-2-4-9-20)26-25(28)22-14-16-27(17-15-22)18-23-12-7-11-21-10-5-6-13-24(21)23/h2-13,19,22H,14-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRHKVSLMXCSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-hydroxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6124269.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6124273.png)

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)